![molecular formula C18H18FN3OS B2502552 2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine CAS No. 422532-93-2](/img/structure/B2502552.png)

2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

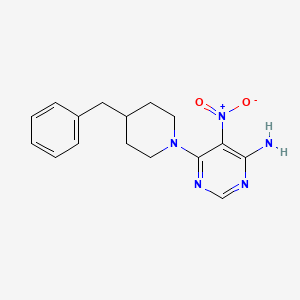

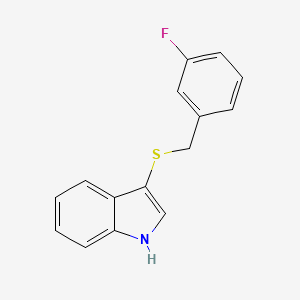

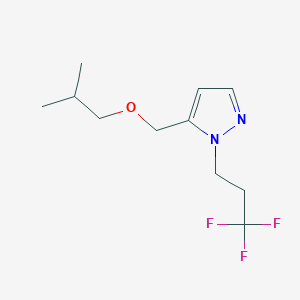

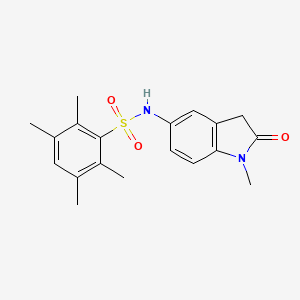

The compound "2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar quinazolinone derivatives with fluorinated phenyl groups and sulfur-containing side chains. These compounds have been synthesized and evaluated for their antibacterial properties, indicating the potential for the compound to also possess such activities .

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves efficient strategies such as S-arylation methods, which are characterized by simple procedures and high conversion rates with short reaction times . These methods could potentially be applied to the synthesis of "this compound," suggesting a straightforward synthetic route for this compound.

Molecular Structure Analysis

The molecular structures of the synthesized quinazolinone derivatives were determined using crystallography, with the compounds crystallizing in orthorhombic and monoclinic systems . The structures were solved and refined with high precision, and the non-hydrogen atoms were refined anisotropically. Theoretical placement of hydrogen atoms was also performed. These analyses provide a foundation for understanding the molecular structure of the compound , which is likely to exhibit similar crystalline properties.

Chemical Reactions Analysis

Although the specific chemical reactions of "this compound" are not detailed in the provided papers, the antibacterial evaluations of similar compounds suggest that they may interact with bacterial strains in a manner that inhibits growth or survival . This implies that the compound may also undergo chemical reactions that confer antibacterial properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related quinazolinone derivatives include empirical formulas, unit cell parameters, and volumes, which were determined through crystallographic analysis . Raman analysis and Hirshfeld surface analysis were also conducted, providing insights into the vibrational modes and intermolecular interactions of the compounds. The electrostatic potential surfaces were derived using density functional theory, which could be indicative of the reactive sites and charge distribution in "this compound" .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of fluorine-substituted quinazolinone derivatives has been detailed in studies exploring their crystal structures and potential anti-inflammatory activities. For instance, Sun et al. (2019) synthesized fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives, demonstrating improved solubility and potential anti-inflammatory effects. The study provides insights into the molecular structure and interactions, suggesting the derivatives' suitability for further biological evaluations (Sun et al., 2019).

Antitumor and Anti-angiogenic Effects

Research on the derivatives of quinazolin-4-amine, such as ZD6474, has shown significant promise in inhibiting tumor growth and angiogenesis. Wedge et al. (2002) reported that ZD6474 inhibits vascular endothelial growth factor signaling, demonstrating a potential for cancer therapy through oral administration. This highlights the compound's capacity to impact tumor dynamics and vascular development, marking a crucial step in anticancer drug development (Wedge et al., 2002).

Fluorescent Sensor Development

The compound's derivatives have also been explored in the development of fluorescent sensors for detecting volatile compounds. Gao et al. (2016) developed a fluorescent sensor based on the quinazolinone framework for the detection of amine vapors, showcasing the compound's versatility beyond pharmaceutical applications. This sensor demonstrates high sensitivity and selectivity for amines, potentially useful in various industries, including food safety and environmental monitoring (Gao et al., 2016).

Imaging and Diagnostic Applications

Derivatives of 2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine have been synthesized for use in positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of diseases. The synthesis of [11C]gefitinib, for example, aimed at imaging epidermal growth factor receptor tyrosine kinase, showcases the compound's potential in diagnostic applications, contributing to personalized medicine approaches (Holt et al., 2006).

properties

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS/c1-23-10-9-20-17-15-7-2-3-8-16(15)21-18(22-17)24-12-13-5-4-6-14(19)11-13/h2-8,11H,9-10,12H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYATPBKPGKNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)

![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)

![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)